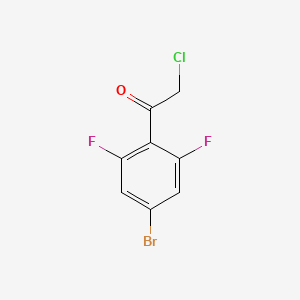

4'-Bromo-2',6'-difluorophenacyl chloride

Description

Significance of Phenacyl Halide Scaffolds in Modern Organic Chemistry

Phenacyl halides are a class of organic compounds that serve as crucial intermediates in a multitude of synthetic processes. atomfair.com Their importance in modern organic chemistry stems from their utility as versatile building blocks for constructing more complex molecules, particularly various heterocyclic compounds. chemicalbook.com The phenacyl halide structure contains two reactive electrophilic centers: the carbonyl carbon and the α-halocarbon. This dual reactivity allows for a wide range of chemical transformations.

These scaffolds are frequently employed in the synthesis of derivatives with potential biological and pharmacological activity. atomfair.comuni.lu For instance, they are key reactants in the preparation of nitrogen, sulfur, and oxygen-containing heterocycles such as thiazoles, quinoxalines, benzoxazines, and benzothiazines. uni.lu The ability to participate in multicomponent reactions further enhances their value, providing efficient pathways to diverse molecular architectures. chemicalbook.com

Role of Halogenation (Bromine and Fluorine) in Modulating Reactivity and Selectivity

The introduction of halogen atoms, such as bromine and fluorine, onto the phenacyl scaffold profoundly influences the molecule's reactivity and selectivity. Halogenation alters the electronic properties of the aromatic ring, which in turn affects the reactivity of the entire molecule. epa.gov Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect. This can increase the electrophilicity of the aromatic ring and adjacent functional groups, making the compound more susceptible to nucleophilic attack.

Bromine, while also an electron-withdrawing group, is less electronegative than fluorine. Its presence offers a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The reactivity of halogens in radical reactions also differs, with bromine radicals being significantly more selective than chlorine radicals, for example, in abstracting hydrogen from C-H bonds. The specific placement and type of halogen can therefore be used to fine-tune the chemical behavior of the phenacyl halide, directing reactions to occur at specific sites and enhancing the yield of desired products. epa.gov

Overview of the Chemical Class of Bromo-Difluorophenacyl Chlorides

The class of bromo-difluorophenacyl chlorides represents a specialized group of reagents within the broader family of halogenated phenacyl halides. These compounds are characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring of a phenacyl chloride molecule. This specific combination of halogens imparts a unique set of properties that are highly valuable in targeted organic synthesis.

Bromo-difluorophenacyl chlorides are potent electrophilic reagents. The structure incorporates two primary sites that are susceptible to attack by nucleophiles. The first is the carbonyl carbon, which is activated by the electron-withdrawing nature of the attached aromatic ring and the α-chloro group. The second is the α-carbon (the carbon atom adjacent to the carbonyl group), which bears a chlorine atom. This α-chloro group is a good leaving group, facilitating nucleophilic substitution reactions at this position. The presence of the strongly electron-withdrawing fluorine atoms on the aromatic ring further enhances the electrophilic character of the carbonyl carbon, making these reagents highly reactive towards a wide array of nucleophiles.

The synthetic utility of 4'-Bromo-2',6'-difluorophenacyl chloride is a direct result of its distinct structural features. The difluoro substitution at the 2' and 6' positions sterically shields the nearby carbonyl group to some extent, which can influence the regioselectivity of certain reactions. Electronically, these fluorine atoms, along with the bromine atom at the 4' position, make the aromatic ring electron-deficient. The α-chloroacetyl group provides a reactive site for building molecular complexity, commonly used for introducing a keto-methylene unit into a target molecule. This combination of a reactive acyl chloride function and a heavily substituted, electron-poor aromatic ring makes it a specialized reagent for creating complex molecules, particularly in the fields of pharmaceuticals and materials science.

Chemical Compound Data

Table 1: Properties of 4'-Bromo-2',6'-difluorophenacyl chloride

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Bromo-2,6-difluorophenyl)-2-chloroethan-1-one |

| Molecular Formula | C₈H₄BrClF₂O |

| Molecular Weight | 285.47 g/mol |

| CAS Number | Not available |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4'-Bromo-2',6'-difluorophenacyl chloride |

| Thiazoles |

| Quinoxalines |

| Benzoxazines |

| Benzothiazines |

| Bromine |

| Fluorine |

| Chlorine |

| Nitrogen |

| Sulfur |

Properties

Molecular Formula |

C8H4BrClF2O |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H4BrClF2O/c9-4-1-5(11)8(6(12)2-4)7(13)3-10/h1-2H,3H2 |

InChI Key |

JRZXLYXXJRXLFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CCl)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 ,6 Difluorophenacyl Chloride

Approaches to Phenacyl Halide Synthesis

Alpha-Halogenation of Acetophenones

Alpha-halogenation is a common and effective method for the synthesis of α-haloacetophenones. This reaction involves the substitution of a hydrogen atom on the methyl group of an acetophenone (B1666503) with a halogen. For the synthesis of 4'-Bromo-2',6'-difluorophenacyl chloride, the precursor required is 1-(4-Bromo-2,6-difluorophenyl)ethanone.

The direct chlorination of the alpha-carbon of this precursor can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for the α-chlorination of ketones. google.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), to afford the desired α-chloro ketone. The mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source.

Another effective chlorinating agent is 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), often used in the presence of an acid catalyst like p-toluenesulfonic acid in a solvent such as methanol. organic-chemistry.org This method has been shown to be effective for a range of substituted acetophenones, providing good yields for substrates with electron-donating or electron-withdrawing groups at the para-position. organic-chemistry.org

Table 1: Comparison of Common Chlorinating Agents for Alpha-Halogenation of Acetophenones

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., Dichloromethane), Room temp. | Readily available, effective | Can lead to side reactions (e.g., ring chlorination, dichlorination), corrosive, evolves HCl and SO₂ gas. nih.gov |

| N-Chlorosuccinimide (NCS) | Acid or radical initiator, CCl₄ or CH₃CN | Milder than SO₂Cl₂, good selectivity | Can be slower, requires initiator |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Acid catalyst (p-TsOH), Methanol, 30-35°C | Stable solid, high yields, good for substituted acetophenones | Requires a catalyst, may form acetals in alcohol solvents |

Care must be taken to control the stoichiometry of the chlorinating agent to prevent the formation of di- and tri-chlorinated byproducts. google.com The reaction's progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without over-halogenation. organic-chemistry.org

Halogen Exchange Reactions

While less direct for producing a phenacyl chloride, halogen exchange reactions represent another potential synthetic route. This approach, often referred to as a Finkelstein reaction (or a "retro-Finkelstein" reaction when replacing a heavier halogen with a lighter one), involves converting one halo-ketone into another. rsc.orgrsc.org For instance, if the corresponding 4'-Bromo-2',6'-difluorophenacyl bromide were more readily accessible, it could theoretically be converted to the target chloride.

This transformation is typically mediated by a source of chloride ions, such as lithium chloride or a quaternary ammonium (B1175870) chloride, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). rsc.org Metal catalysts, particularly those based on copper or nickel, can facilitate the exchange of aryl and vinyl halides and could potentially be adapted for phenacyl systems. rsc.orgbldpharm.com However, for the synthesis of phenacyl chlorides, direct chlorination of the acetophenone is generally more straightforward and commonly employed.

Precursor Synthesis Strategies

The successful synthesis of 4'-Bromo-2',6'-difluorophenacyl chloride is critically dependent on the efficient preparation of its direct precursor, 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Synthesis of Halogenated Acetophenone Precursors

The most established and versatile method for synthesizing aryl ketones, including halogenated acetophenones, is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.com

For the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone, the logical starting material is 1-bromo-3,5-difluorobenzene (B42898). This compound is reacted with an acetylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). uni-siegen.de

The reaction proceeds via the formation of a highly electrophilic acylium ion ([CH₃CO]⁺), which is generated from the reaction between the acetylating agent and the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring of 1-bromo-3,5-difluorobenzene. The fluorine atoms are deactivating, and the bromine is also deactivating but ortho-, para-directing. The acylation is expected to occur at the carbon atom para to the bromine and ortho to the two fluorine atoms due to steric hindrance at the positions between the fluorine atoms. The deactivating nature of the halogen substituents means that forcing conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to the acylation of more activated aromatic rings.

Table 2: Typical Friedel-Crafts Acylation for Acetophenone Synthesis

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Product |

| 1-Bromo-3,5-difluorobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane or Carbon Disulfide | 1-(4-Bromo-2,6-difluorophenyl)ethanone |

| Bromobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | MTBE | 4-Bromoacetophenone uni-siegen.de |

Functionalization of Aromatic Rings for Bromine and Fluorine Incorporation

The key precursor for the Friedel-Crafts acylation is a suitably substituted aromatic ring containing both bromine and fluorine atoms in the correct orientation. The synthesis of 1-bromo-3,5-difluorobenzene can be approached through several routes. One common method is the electrophilic bromination of 1,3-difluorobenzene. This reaction typically uses bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Alternatively, multi-step sequences starting from other precursors can be employed. For instance, 2,6-difluoroaniline (B139000) can be brominated at the para-position to yield 4-bromo-2,6-difluoroaniline. researchgate.net This aniline (B41778) could then be converted into the desired 1-bromo-3,5-difluorobenzene via a Sandmeyer-type reaction, which involves diazotization followed by deamination.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions for both the Friedel-Crafts acylation and the subsequent alpha-chlorination is crucial for maximizing the yield and purity of 4'-Bromo-2',6'-difluorophenacyl chloride.

For the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene, key variables include the stoichiometry of the reactants and catalyst, reaction temperature, and time. A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive. Using a slight excess of the acylating agent can help drive the reaction to completion. The temperature must be carefully controlled to prevent side reactions or decomposition.

In the alpha-chlorination step, preventing polysubstitution is a primary concern. This can be achieved by:

Controlling Stoichiometry: Using a precise amount (typically one equivalent or slightly less) of the chlorinating agent.

Temperature Control: Running the reaction at a controlled, often low, temperature can help improve selectivity and manage the exothermic nature of the reaction. sciencemadness.org

Slow Addition: Adding the chlorinating agent dropwise over a period allows for better control of the reaction rate and temperature, minimizing the formation of the dichloro-adduct. nih.gov

Choice of Solvent: The solvent can influence the reaction's outcome. While chlorinated solvents are common, other options like toluene (B28343) have been explored to reduce side reactions. google.com

After the reaction, a careful workup procedure is necessary to remove the acid catalyst and any unreacted reagents. This typically involves quenching the reaction mixture with ice water, followed by extraction of the product into an organic solvent, washing, drying, and finally, purification by recrystallization or column chromatography. uni-siegen.de

Catalytic Systems and Reagents

The Friedel-Crafts acylation is traditionally catalyzed by strong Lewis acids. For the chloroacetylation of 1-bromo-3,5-difluorobenzene, a common choice of catalyst would be aluminum chloride (AlCl₃). This catalyst is effective in activating the acylating agent, chloroacetyl chloride, to generate the reactive acylium ion necessary for electrophilic aromatic substitution.

The key reagents for this synthesis are:

1-bromo-3,5-difluorobenzene: The aromatic substrate.

Chloroacetyl chloride: The acylating agent that provides the chloroacetyl group.

Aluminum chloride (AlCl₃): The Lewis acid catalyst.

An analogous reaction, the Friedel-Crafts acylation of 1-bromo-3,4-difluorobenzene with acetyl chloride, has been reported, suggesting the viability of this approach for similar substrates. google.com In this related synthesis, a molar excess of the Lewis acid catalyst is often employed to ensure the reaction proceeds efficiently. google.com

Table 1: Reagents and Catalysts in the Proposed Synthesis

| Compound Name | Role in Synthesis |

| 1-bromo-3,5-difluorobenzene | Starting Aromatic Substrate |

| Chloroacetyl chloride | Acylating Agent |

| Aluminum chloride | Lewis Acid Catalyst |

Solvent Effects and Temperature Control

The choice of solvent is critical in a Friedel-Crafts acylation to ensure the solubility of reactants and to moderate the reaction rate. Common solvents for this type of reaction include non-polar, aprotic liquids such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). In some cases, the reaction can be carried out without a solvent, using an excess of the aromatic substrate if it is a liquid at the reaction temperature.

Temperature control is also a crucial parameter. Friedel-Crafts acylations are often exothermic and require careful temperature management to prevent side reactions and ensure regioselectivity. The reaction is typically initiated at a low temperature (e.g., 0-5 °C) during the addition of the catalyst and reactants, and then may be allowed to warm to room temperature or heated to drive the reaction to completion. For the related acylation of 1-bromo-3,4-difluorobenzene, the reaction was conducted at an elevated temperature of 120°C for 2 hours. google.com

Advanced Synthetic Techniques

While traditional batch synthesis is the most probable method for preparing 4'-Bromo-2',6'-difluorophenacyl chloride, modern synthetic techniques offer potential advantages in terms of reaction time, yield, and safety.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. While a specific protocol for the microwave-assisted synthesis of 4'-Bromo-2',6'-difluorophenacyl chloride is not available, the general principles of microwave chemistry suggest it could be a viable method. Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. For the synthesis of other phenacyl halides, microwave-assisted methods have been successfully employed, suggesting the potential applicability to the target compound.

Flow Chemistry Applications

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over batch processing, including enhanced safety, better temperature control, and easier scalability. The synthesis of acyl chlorides, in general, has been adapted to flow chemistry systems. This approach could be particularly beneficial for the synthesis of 4'-Bromo-2',6'-difluorophenacyl chloride, as it would allow for precise control over reaction parameters and could potentially minimize the formation of byproducts.

Characterization Techniques for Synthetic Validation

Following the synthesis, the identity and purity of 4'-Bromo-2',6'-difluorophenacyl chloride must be confirmed using a variety of analytical techniques.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

In the ¹H NMR spectrum, one would expect to see a singlet for the two protons of the chloromethyl group (-CH₂Cl). The aromatic region would show a signal for the two equivalent aromatic protons.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a characteristic downfield shift. Signals for the carbon atoms of the aromatic ring would show splitting patterns due to coupling with the fluorine atoms. The carbon of the chloromethyl group would also have a distinct chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4'-Bromo-2',6'-difluorophenacyl chloride would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include those for C-H, C-F, C-Cl, and C-Br bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the mass of 4'-Bromo-2',6'-difluorophenacyl chloride. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine atom and one chlorine atom.

Table 2: Predicted Spectroscopic Data for 4'-Bromo-2',6'-difluorophenacyl chloride

| Technique | Expected Features |

| ¹H NMR | Singlet for -CH₂Cl protons; signals in the aromatic region. |

| ¹³C NMR | Signal for C=O carbon; signals for aromatic carbons (with C-F coupling); signal for -CH₂Cl carbon. |

| IR | Strong C=O stretching absorption (approx. 1680-1700 cm⁻¹). |

| Mass Spec | Molecular ion peak with isotopic pattern for one Br and one Cl atom. |

Chromatographic Methods for Purity Assessment

Ensuring the purity of 4'-Bromo-2',6'-difluorophenacyl chloride is paramount for its application in further chemical syntheses. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection of the target compound and any potential impurities. The two most prominent chromatographic methods for the analysis of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For a compound like 4'-Bromo-2',6'-difluorophenacyl chloride, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of 4'-Bromo-2',6'-difluorophenacyl chloride, GC is a suitable method for its purity determination. The sample is vaporized and injected into a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A common detector for this type of analysis is a mass spectrometer (MS), which provides both quantitative data and structural information, aiding in the identification of any impurities.

The selection of specific chromatographic conditions is crucial for achieving optimal separation and detection. The following table outlines typical parameters for HPLC and GC methods that could be adapted for the analysis of 4'-Bromo-2',6'-difluorophenacyl chloride.

Table 2: Chromatographic Methods for Purity Assessment of 4'-Bromo-2',6'-difluorophenacyl Chloride

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) |

| Mobile Phase/Carrier Gas | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water. | Inert carrier gas such as helium or nitrogen. |

| Detector | Ultraviolet (UV) detector, typically set at a wavelength where the analyte exhibits maximum absorbance. | Mass Spectrometer (MS) for identification and quantification, or a Flame Ionization Detector (FID) for quantification. |

| Temperature | Typically performed at or slightly above ambient temperature. | A temperature program is often used, starting at a lower temperature and gradually increasing to elute all components. |

| Sample Preparation | The sample is dissolved in a suitable solvent, typically the mobile phase or a component of it. | The sample is dissolved in a volatile organic solvent. |

Reactivity and Mechanistic Investigations of 4 Bromo 2 ,6 Difluorophenacyl Chloride

Electrophilic Properties of the Phenacyl Chloride Moiety

The phenacyl chloride portion of the molecule, specifically the α-carbon bonded to both the carbonyl group and the chlorine atom, is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of this carbon, making it highly susceptible to reaction with various nucleophiles.

The chlorine atom on the α-carbon is an effective leaving group, facilitating nucleophilic substitution reactions. A wide array of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. For instance, phenacyl chloride and its derivatives are known to react with nucleophiles like thiourea (B124793) and thiobenzamide (B147508) to form thiazole (B1198619) heterocycles. researchgate.net These reactions underscore the utility of the α-chloroacetophenone core as a building block in the synthesis of more complex molecules. wikipedia.orglibretexts.org The reaction proceeds by the attack of the nucleophile on the electrophilic methylene (B1212753) carbon, displacing the chloride.

Table 1: Examples of Nucleophilic Substitution at the Alpha-Carbon of Phenacyl Halides

| Nucleophile | Reagent Example | Product Type |

| Oxygen | Carboxylate | Ester |

| Nitrogen | Amine | α-Amino ketone |

| Sulfur | Thiolate | α-Thio ketone |

| Carbon | Enolate | 1,4-Dicarbonyl compound |

Nucleophilic substitution at the α-carbon of phenacyl halides can proceed through different mechanistic pathways, primarily the S_N2 (bimolecular nucleophilic substitution) and S_N1 (unimolecular nucleophilic substitution) mechanisms. nih.gov

The S_N2 mechanism is generally favored for primary and secondary alkyl halides. libretexts.org In this concerted process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. kccollege.ac.in This pathway involves a single transition state and leads to an inversion of stereochemistry if the carbon is chiral. For 4'-Bromo-2',6'-difluorophenacyl chloride, the S_N2 pathway is highly probable due to the primary nature of the α-carbon.

The S_N1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. nih.gov While less common for primary halides, the formation of a carbocation adjacent to a carbonyl group can be stabilized by resonance. However, the S_N1 pathway is generally less favored than the S_N2 for substrates of this type unless promoted by specific reaction conditions or strong solvent effects. nii.ac.jp The choice between S_N1 and S_N2 pathways can be influenced by the nucleophile's strength, solvent polarity, and the electronic nature of the substituents on the aromatic ring. libretexts.orgmdpi.com

Reactivity of Aromatic Halogen Substituents

The aromatic ring of 4'-Bromo-2',6'-difluorophenacyl chloride is decorated with three halogen atoms, each exhibiting distinct reactivity that can be selectively exploited.

The bromine atom at the 4'-position is particularly amenable to palladium-catalyzed cross-coupling reactions. ossila.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is more reactive than the C-F bond in these catalytic cycles, allowing for selective functionalization at the bromine-substituted position.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes.

These cross-coupling reactions offer a modular approach to elaborate the molecular structure, starting from the aryl bromide scaffold. mdpi.comnsf.govnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron Reagent | Pd(0) catalyst + Base | C(aryl)-C(sp2/sp3) |

| Heck | Alkene | Pd(0) catalyst + Base | C(aryl)-C(alkenyl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base | C(aryl)-C(alkynyl) |

The fluorine atoms at the 2'- and 6'-positions are activated towards nucleophilic aromatic substitution (S_NAr). libretexts.org For S_NAr to occur, the aromatic ring must be electron-deficient, which is achieved in this molecule by the strong electron-withdrawing effect of the para-carbonyl group. vapourtec.com The presence of the bromine and the other fluorine atom further contributes to this electron deficiency.

The S_NAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing carbonyl group, stabilizing the intermediate.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Fluorine is an excellent leaving group in S_NAr reactions, often being more reactive than heavier halogens, due to its high electronegativity which polarizes the C-F bond, making the carbon highly electrophilic. nih.gov This allows for the selective replacement of one or both fluorine atoms by various nucleophiles, such as amines, alkoxides, or thiolates, without affecting the bromine atom. researchgate.netresearchgate.net

Carbonyl Group Transformations

The carbonyl group in 4'-Bromo-2',6'-difluorophenacyl chloride is a key site for various chemical transformations. le.ac.uk Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can undergo reduction reactions. nih.gov

Common transformations include:

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Wolff-Kishner or Clemmensen Reduction: These methods can be used for the complete deoxygenation of the carbonyl group to a methylene (CH₂) group, though the conditions required are harsh and must be compatible with the other functional groups present. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Formation of Imines/Enamines: Reaction with primary or secondary amines can yield imines or enamines, respectively.

These transformations add another layer of synthetic versatility to the molecule, allowing for the modification of the phenacyl core.

Table 3: Potential Transformations of the Carbonyl Group

| Reaction Type | Reagent(s) | Functional Group Formed |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (CH₂) |

| Olefination | Ph₃P=CR₂ (Wittig Reagent) | Alkene |

| Imine Formation | R-NH₂ | Imine |

Reduction Reactions

The reduction of the carbonyl group in 4'-Bromo-2',6'-difluorophenacyl chloride can lead to the formation of the corresponding halohydrin, a valuable intermediate in the synthesis of epoxides and other fine chemicals. The stereochemical outcome of this reduction is of significant interest, and various methods have been explored to achieve high enantioselectivity.

While specific studies on the reduction of 4'-Bromo-2',6'-difluorophenacyl chloride are not extensively documented in publicly available literature, the reduction of α-halo ketones is a well-established transformation. Biocatalytic methods, employing carbonyl reductases (CREDs), have emerged as a powerful tool for the asymmetric reduction of prochiral ketones, including α-halo ketones. almacgroup.com These enzymatic reductions often exhibit high enantioselectivity under mild reaction conditions. almacgroup.com For instance, a library of commercially available CREDs can be screened to find an optimal enzyme for the reduction of a given α-halo ketone, affording the corresponding chiral α-halo alcohol in high yield and enantiomeric excess. almacgroup.com

The general mechanism for the reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. In the case of α-halo ketones, the presence of the adjacent halogen can influence the stereochemical course of the reduction.

Table 1: Potential Reduction Products of 4'-Bromo-2',6'-difluorophenacyl Chloride

| Starting Material | Reducing Agent | Potential Product | Stereochemistry |

| 4'-Bromo-2',6'-difluorophenacyl chloride | NaBH4 | 1-(4-Bromo-2,6-difluorophenyl)-2-chloroethanol | Racemic or diastereomeric mixture |

| 4'-Bromo-2',6'-difluorophenacyl chloride | Chiral Reducing Agent (e.g., CBS reagent) | (R)- or (S)-1-(4-Bromo-2,6-difluorophenyl)-2-chloroethanol | Enantiomerically enriched |

| 4'-Bromo-2',6'-difluorophenacyl chloride | Carbonyl Reductase | (R)- or (S)-1-(4-Bromo-2,6-difluorophenyl)-2-chloroethanol | High enantiomeric excess |

Condensation Reactions

4'-Bromo-2',6'-difluorophenacyl chloride is an excellent substrate for various condensation reactions, owing to its reactive α-chloro ketone moiety. These reactions are pivotal for the construction of diverse heterocyclic systems and other complex organic molecules.

One of the most significant condensation reactions involving α-halo ketones is the Hantzsch thiazole synthesis. This reaction provides a straightforward route to thiazole derivatives through the condensation of an α-halo ketone with a thioamide. researchgate.netmdpi.comresearchgate.net In the context of 4'-Bromo-2',6'-difluorophenacyl chloride, its reaction with thiourea would be expected to yield 2-amino-4-(4-bromo-2,6-difluorophenyl)thiazole. The reaction proceeds through the initial formation of an isothiouronium salt, which then cyclizes and dehydrates to form the thiazole ring. The conditions for Hantzsch thiazole synthesis can be varied, with some procedures utilizing acidic conditions which can influence the regioselectivity of the cyclization with unsymmetrical thioamides. rsc.org

Role as an Alkylating Agent

The presence of a reactive chloromethyl group adjacent to the carbonyl function makes 4'-Bromo-2',6'-difluorophenacyl chloride a potent alkylating agent. It readily reacts with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Alkylation of Heteroatom Nucleophiles

4'-Bromo-2',6'-difluorophenacyl chloride can efficiently alkylate heteroatom nucleophiles such as amines, thiols, and phenols.

The reaction with primary and secondary amines leads to the formation of α-amino ketones, which are important precursors for many biologically active compounds. The reaction of 4'-Bromo-2',6'-difluorophenacyl chloride with an amine proceeds via a nucleophilic substitution mechanism.

Similarly, thiols and phenols can be S-alkylated and O-alkylated, respectively, by 4'-Bromo-2',6'-difluorophenacyl chloride in the presence of a base. The resulting α-thio and α-aryloxy ketones are versatile intermediates in organic synthesis.

Table 2: Examples of Alkylation of Heteroatom Nucleophiles with 4'-Bromo-2',6'-difluorophenacyl Chloride

| Nucleophile | Product | Reaction Type |

| Ammonia (B1221849) | 2-Amino-1-(4-bromo-2,6-difluorophenyl)ethan-1-one | N-Alkylation |

| Aniline (B41778) | 1-(4-Bromo-2,6-difluorophenyl)-2-(phenylamino)ethan-1-one | N-Alkylation |

| Ethanethiol | 1-(4-Bromo-2,6-difluorophenyl)-2-(ethylthio)ethan-1-one | S-Alkylation |

| Phenol | 1-(4-Bromo-2,6-difluorophenyl)-2-phenoxyethan-1-one | O-Alkylation |

Alkylation of Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from active methylene compounds, can also be alkylated by 4'-Bromo-2',6'-difluorophenacyl chloride. This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of 1,4-dicarbonyl compounds and their derivatives.

The reaction typically involves the deprotonation of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) with a suitable base to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in 4'-Bromo-2',6'-difluorophenacyl chloride and displacing the chloride ion.

Chemo-, Regio-, and Stereoselectivity in Reactions

The presence of multiple reactive sites in 4'-Bromo-2',6'-difluorophenacyl chloride raises questions of selectivity in its chemical transformations.

Chemoselectivity: In reactions involving both the carbonyl group and the α-chloro position, the choice of reagents and reaction conditions can often direct the reaction to one site over the other. For example, reduction with a mild hydride reagent like sodium borohydride will preferentially attack the carbonyl group, leaving the chloro group intact. Conversely, reaction with a soft nucleophile will favor substitution at the α-carbon.

Regioselectivity: In the Hantzsch thiazole synthesis with an unsymmetrical thioamide, two isomeric thiazole products are possible. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the phenacyl chloride and the thioamide, as well as the reaction conditions. rsc.org

Stereoselectivity: As discussed in the reduction reactions section, the formation of a new stereocenter at the carbonyl carbon can be controlled to produce a specific enantiomer. Asymmetric reduction of α-halo ketones is a key strategy for the synthesis of chiral building blocks. almacgroup.comresearchgate.netrsc.org This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through biocatalytic reductions. almacgroup.comwikipedia.org The stereochemical outcome of these reactions is highly dependent on the specific catalyst or enzyme used and the structure of the substrate.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The distinct functionalities within 4'-Bromo-2',6'-difluorophenacyl chloride make it a valuable precursor for the synthesis of intricate molecular architectures. The difluorinated bromophenyl group, combined with the phenacyl chloride moiety, offers chemists a strategic tool for introducing these specific structural units into larger molecules.

The presence of the 4-bromo-2,6-difluorophenyl group makes this compound a key intermediate for the synthesis of more complex fluorinated aromatic structures. The bromine atom on the aromatic ring can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon bonds, attaching the difluorophenyl moiety to a wide range of other organic fragments, including alkyl, alkenyl, and aryl groups. The fluorine atoms influence the electronic properties of the aromatic ring, which can be beneficial in the design of agrochemicals and materials with specific properties.

| Coupling Reaction | Reactant Partner | Bond Formed | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Polyaromatic compounds |

| Stille Coupling | Organostannane | C-C (Aryl-Alkyl/Aryl) | Substituted biphenyls |

| Heck Coupling | Alkene | C-C (Aryl-Alkenyl) | Stilbene derivatives |

The α-chloro ketone functionality, also known as a phenacyl chloride group, is a potent electrophile. This reactivity is central to its role in introducing the 4-bromo-2,6-difluorophenacyl moiety into various nucleophilic substrates. This process, often referred to as phenacylation, is a common strategy for creating larger molecules. For instance, it can react with amines to form α-amino ketones, with alcohols or phenols to yield α-ether ketones, and with thiols to produce α-thio ketones. These products can then be used in subsequent synthetic steps to build more complex molecular frameworks.

Heterocyclic Chemistry Applications

α-Haloketones are well-established precursors for the synthesis of a diverse range of heterocyclic compounds. nih.gov The electrophilic carbon bearing the chlorine and the adjacent carbonyl carbon in 4'-Bromo-2',6'-difluorophenacyl chloride are key to its utility in forming various five- and six-membered rings.

Substituted furans can be synthesized from α-haloketones through several established methods, such as the Feist-Benary furan (B31954) synthesis. acs.org In a typical reaction, 4'-Bromo-2',6'-difluorophenacyl chloride could react with the enolate of a β-dicarbonyl compound. The initial nucleophilic substitution of the chloride is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield a polysubstituted furan. researchgate.netorganic-chemistry.org The Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can also be adapted. pharmaguideline.com The 1,4-dicarbonyl precursor can be prepared by the reaction of the α-haloketone with a β-ketoester, followed by hydrolysis and decarboxylation.

The reactivity of 4'-Bromo-2',6'-difluorophenacyl chloride makes it a suitable starting material for a variety of nitrogen-containing heterocycles.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-haloketone with a β-amino ester in the presence of ammonia (B1221849) or a primary amine. nih.govuctm.edu In this context, 4'-Bromo-2',6'-difluorophenacyl chloride would provide two of the carbon atoms for the pyrrole ring.

Pyridines: Substituted pyridines can be synthesized through various condensation reactions. One approach involves the reaction of an α,β-unsaturated ketone with an enamine, which can be derived from an α-haloketone like 4'-Bromo-2',6'-difluorophenacyl chloride.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a widely used method that involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). researchgate.nettandfonline.com In this reaction, 4'-Bromo-2',6'-difluorophenacyl chloride would react with a thioamide to form a 2,4-disubstituted thiazole, where the 4-bromo-2,6-difluorophenyl group would be at the 4-position of the thiazole ring. yu.edu.jo

Oxazoles: The Robinson-Gabriel synthesis allows for the preparation of oxazoles from α-acylamino ketones. These precursors can be readily synthesized by the reaction of 4'-Bromo-2',6'-difluorophenacyl chloride with a primary amide. Subsequent cyclization and dehydration, typically under acidic conditions, would yield the corresponding oxazole.

Beyond thiazoles, 4'-Bromo-2',6'-difluorophenacyl chloride can be utilized in the synthesis of other sulfur-containing heterocycles. For instance, reaction with sodium hydrosulfide (B80085) can lead to the formation of a thioketone, which can then undergo further reactions. Additionally, reaction with thiophenols can introduce the phenacyl moiety into a sulfur-containing aromatic system. The synthesis of thiophenes can also be achieved through Gewald-type reactions, which often involve the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. nih.gov While not a direct application of the α-haloketone, derivatives of 4'-Bromo-2',6'-difluorophenacyl chloride could be employed in such synthetic strategies.

Precursor for Advanced Building Blocks

4'-Bromo-2',6'-difluorophenacyl chloride can be readily converted into other valuable synthetic intermediates, expanding its applicability in the synthesis of novel compounds.

The chloride in 4'-Bromo-2',6'-difluorophenacyl chloride can be exchanged for other halogens, such as bromide or iodide, through nucleophilic substitution reactions. This transformation is significant as it alters the reactivity of the α-halo position, with the corresponding iodides being the most reactive and the chlorides the least. This gradation in reactivity allows for fine-tuning of reaction conditions in subsequent synthetic steps.

A common method for this halogen exchange is the Finkelstein reaction . drugdiscoverychemistry.com This reaction involves treating the α-chloroketone with an excess of an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone (B3395972). drugdiscoverychemistry.com The success of the reaction is often driven by the precipitation of the less soluble sodium chloride from the reaction mixture, shifting the equilibrium towards the formation of the desired α-iodoketone. drugdiscoverychemistry.com The reaction is known to work exceptionally well for α-carbonyl halides. drugdiscoverychemistry.com A similar principle can be applied for the synthesis of the corresponding α-bromoketone, typically using a bromide salt.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4'-Bromo-2',6'-difluorophenacyl chloride | Sodium iodide (NaI) in acetone | 4'-Bromo-2',6'-difluorophenacyl iodide | Finkelstein Reaction |

| 4'-Bromo-2',6'-difluorophenacyl chloride | Sodium bromide (NaBr) in a suitable solvent | 4'-Bromo-2',6'-difluorophenacyl bromide | Halogen Exchange |

The versatile reactivity of the α-chloroketone moiety in 4'-Bromo-2',6'-difluorophenacyl chloride allows for its conversion into a variety of other functional groups. For instance, it can be readily converted to the corresponding phenacyl azide (B81097). This transformation is a key step in the regiodivergent synthesis of functionalized imidazole (B134444) and pyrimidine (B1678525) derivatives. beilstein-journals.org The reaction of phenacyl halides with sodium azide can lead to the formation of phenacyl azides, which are valuable intermediates for the synthesis of these nitrogen-containing heterocycles. beilstein-journals.org

Furthermore, the α-chloroketone can undergo reactions with various nucleophiles to introduce different functionalities. For example, reaction with amines can lead to the formation of α-aminoketones, which are important precursors for various biologically active molecules.

| Reagent | Resulting Functional Group/Intermediate | Potential Application |

|---|---|---|

| Sodium azide (NaN3) | α-Azidoketone | Synthesis of imidazoles and pyrimidines beilstein-journals.org |

| Primary or secondary amines | α-Aminoketone | Synthesis of various bioactive compounds |

| Thiourea or thioamides | Thiazole ring | Synthesis of heterocyclic compounds |

Contributions to Libraries for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery and materials science. 4'-Bromo-2',6'-difluorophenacyl chloride, with its multiple points of diversification, is an excellent starting material for the generation of compound libraries.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore novel areas of chemical space. cam.ac.uk Phenacyl halides are valuable building blocks in DOS due to their ability to participate in a variety of cyclization and multicomponent reactions to generate a wide range of heterocyclic scaffolds. researchgate.netnih.gov

The reaction of 4'-Bromo-2',6'-difluorophenacyl chloride with different reaction partners can lead to a diverse array of molecular skeletons. For example, its reaction with various nucleophiles can be used to construct libraries of substituted thiazoles, imidazoles, and other heterocycles. beilstein-journals.org The presence of the bromo and fluoro substituents on the aromatic ring provides additional opportunities for diversification through cross-coupling reactions, further expanding the chemical space that can be accessed from this single starting material.

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of lead compounds in drug discovery. nih.govrsc.org This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The synthetic utility of 4'-Bromo-2',6'-difluorophenacyl chloride makes it a relevant starting material for the synthesis of fragments and for the subsequent elaboration of fragment hits.

The polysubstituted aromatic ring of this compound can serve as a core fragment that can be further functionalized. The bromine atom is of particular interest in FBDD as it can participate in halogen bonding, a type of non-covalent interaction that can contribute to protein-ligand binding. Furthermore, the reactive α-chloroketone handle can be utilized for the covalent linkage of the fragment to a target protein, a strategy that is gaining traction in drug discovery. The ability to readily modify the structure of 4'-Bromo-2',6'-difluorophenacyl chloride allows for the systematic exploration of structure-activity relationships during the fragment-to-lead optimization process. nih.gov

Theoretical and Computational Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods like Density Functional Theory (DFT) provide powerful tools to investigate these properties.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4'-Bromo-2',6'-difluorophenacyl chloride, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 4'-Bromo-2',6'-difluorophenacyl chloride, the electron-withdrawing nature of the fluorine, bromine, and carbonyl groups would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenacyl chloride. The HOMO is likely to be localized on the substituted benzene (B151609) ring, which is rich in π-electrons. The LUMO, however, is expected to be centered on the α-carbon of the phenacyl group (the carbon bonded to the chlorine) and the carbonyl carbon. This is because the carbonyl group and the α-chloro substituent create a highly electrophilic center, susceptible to nucleophilic attack. This distribution is a key factor in the characteristic reactivity of α-halo ketones. youtube.com

Illustrative Molecular Orbital Energy Data

The following table presents hypothetical but chemically reasonable DFT-calculated energy values for 4'-Bromo-2',6'-difluorophenacyl chloride to illustrate the concepts discussed. These are not based on published experimental data.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -7.85 | Deeper lying orbital on the aromatic ring |

| HOMO | -7.12 | Highest Occupied Molecular Orbital, likely localized on the π-system of the benzene ring |

| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital, likely centered on the C-Cl σ* antibonding orbital and the C=O π* orbital |

| LUMO+1 | -0.89 | Higher energy unoccupied orbital |

| HOMO-LUMO Gap | 5.14 | Indicates moderate kinetic stability |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The ESP map is plotted onto the electron density surface of the molecule, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For 4'-Bromo-2',6'-difluorophenacyl chloride, the ESP map would be expected to show:

A region of strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons.

A significant region of positive potential (blue) around the α-carbon and the carbonyl carbon. This positive character is induced by the electron-withdrawing effects of both the carbonyl oxygen and the α-chlorine atom, making this site the primary target for nucleophiles.

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Transition State Calculations for Key Reactions

The primary reaction of interest for phenacyl chlorides is nucleophilic substitution at the α-carbon. youtube.comup.ac.za For 4'-Bromo-2',6'-difluorophenacyl chloride reacting with a generic nucleophile (Nu⁻), the most likely mechanism is a bimolecular nucleophilic substitution (SN2).

Transition state calculations would be used to locate the geometry and energy of the highest point on the reaction pathway between reactants and products. For an SN2 reaction, this transition state would feature the nucleophile forming a bond with the α-carbon while the chloride ion is simultaneously departing. The geometry would be trigonal bipyramidal around the α-carbon. The adjacent carbonyl group is known to stabilize this transition state, accelerating the reaction compared to a similar alkyl halide. youtube.com

Reaction Coordinate Analysis

A reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, maps the entire path of the reaction from reactants to products through the transition state. This analysis provides a detailed picture of the changes in bond lengths, angles, and energy as the reaction progresses.

For the SN2 reaction of 4'-Bromo-2',6'-difluorophenacyl chloride, the analysis would show the gradual approach of the nucleophile, the elongation of the C-Cl bond, and the inversion of stereochemistry at the α-carbon if it were chiral. The energy profile along this coordinate would show an activation energy barrier corresponding to the energy of the transition state.

Illustrative Reaction Energy Profile Data

The following table provides hypothetical energy values for key points along the SN2 reaction coordinate. These values are for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Molecule + Nu⁻) | 0.0 | Starting energy of the separated reactants |

| Transition State | +15.5 | Energy barrier for the reaction |

| Products (Substituted Molecule + Cl⁻) | -25.0 | Final energy of the separated products |

Prediction of Reactivity and Selectivity

Computational studies allow for the prediction of how a molecule will behave in a chemical reaction. The electronic structure and mechanistic analyses described above provide the foundation for these predictions.

The primary site of reactivity for 4'-Bromo-2',6'-difluorophenacyl chloride towards nucleophiles is unequivocally the α-carbon. The highly positive electrostatic potential and the low-lying LUMO centered at this position strongly favor nucleophilic attack there. The reaction is predicted to proceed via an SN2 mechanism, which is typical for α-halo ketones. up.ac.zacdnsciencepub.com

Another potential, though far less likely, site of nucleophilic attack is the carbonyl carbon. However, substitution at the adjacent sp³-hybridized carbon is generally much faster than addition to the sp²-hybridized carbonyl carbon in these systems.

The substituents on the phenyl ring also modulate reactivity. The two fluorine atoms and the bromine atom are strongly electron-withdrawing through the inductive effect. This would make the carbonyl carbon slightly more electrophilic and could have a minor influence on the rate of the SN2 reaction at the α-carbon. However, the primary control of reactivity lies with the phenacyl chloride moiety itself. Selectivity is therefore overwhelmingly predicted to favor substitution at the α-carbon over any other reaction pathway under typical nucleophilic conditions.

Computational Assessment of Alkylating Efficiency

4'-Bromo-2',6'-difluorophenacyl chloride is classified as a phenacyl halide, a class of compounds recognized as effective alkylating agents due to the electrophilic nature of the α-carbon and the competence of the chloride as a leaving group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the alkylating potential of such molecules.

The efficiency of alkylation is directly related to the energy barrier of the transition state for the nucleophilic substitution reaction (SN2). Lower activation energies correspond to higher reaction rates and greater alkylating efficiency. Theoretical studies on analogous α-haloketones and phenacyl bromides have established methodologies to model these reactions. nih.govresearchgate.netresearchgate.net

DFT calculations can determine the activation energies for reactions with various nucleophiles. For 4'-Bromo-2',6'-difluorophenacyl chloride, the electron-withdrawing effects of the two fluorine atoms on the phenyl ring are expected to enhance the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This electronic effect, combined with the inherent reactivity of the α-haloketone moiety, suggests a high alkylating efficiency.

| Parameter | Description | Predicted Influence of Substituents |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the SN2 reaction to occur. A lower value indicates higher reactivity. | The -Br and -F groups on the phenyl ring are electron-withdrawing, which is predicted to lower the activation energy for nucleophilic attack. |

| Reaction Energy (ΔErxn) | The net energy change between products and reactants. A more negative value indicates a more thermodynamically favorable reaction. | The stability of the resulting products will influence this value. The formation of a stable chloride anion contributes to a favorable reaction energy. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. | The electron-withdrawing substituents are expected to lower the energy of the σ* orbital of the C-Cl bond, making it a more favorable acceptor for nucleophilic attack. |

This table presents a conceptual summary based on established principles of physical organic chemistry and computational studies of related α-haloketones. Specific values would require dedicated DFT calculations for 4'-Bromo-2',6'-difluorophenacyl chloride.

Regioselectivity and Stereoselectivity Predictions

Regioselectivity in the reactions of 4'-Bromo-2',6'-difluorophenacyl chloride refers to the preferential reaction at one of several possible sites. As an α-haloketone, it possesses two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.

Computational models can predict the preferred site of nucleophilic attack by analyzing the distribution of electrostatic potential and the energies of the relevant molecular orbitals. For SN2-type reactions with common nucleophiles (e.g., amines, thiolates), the attack is overwhelmingly predicted to occur at the α-carbon, leading to the displacement of the chloride ion. This is the basis for its function as an alkylating agent.

While attack at the carbonyl carbon is possible, it is generally a higher-energy process and often reversible, especially with soft nucleophiles. Computational studies can quantify the energy barriers for both pathways, confirming the kinetic preference for α-carbon alkylation.

Stereoselectivity is typically not a factor in the reactions of 4'-Bromo-2',6'-difluorophenacyl chloride itself, as the α-carbon is not a stereocenter. However, if the reacting nucleophile is chiral, computational studies could be employed to predict the formation of diastereomeric products by calculating the transition state energies for the different attack trajectories.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of 4'-Bromo-2',6'-difluorophenacyl chloride significantly influences its reactivity and interactions with other molecules. Conformational analysis focuses on the rotation around single bonds, particularly the C-C bond between the carbonyl group and the α-carbon.

Theoretical studies on analogous α-haloacetophenones have shown that the preferred conformation is dictated by a delicate balance of steric and electronic effects. lumenlearning.com A key parameter is the dihedral angle (ω) between the carbonyl bond (C=O) and the carbon-halogen bond (C-Cl).

Computational energy profiling, which involves calculating the molecule's energy as this dihedral angle is rotated, can identify the most stable conformations (energy minima). For α-chloroketones, studies on similar structures suggest a preference for conformations where the C-Cl bond is skewed relative to the C=O bond, with dihedral angles typically around 110-140°. beilstein-journals.orgbeilstein-archives.org This avoids the high-energy eclipsed conformation (ω = 0° or 180°), where repulsion between the lone pairs of the oxygen and chlorine atoms is maximized. The polarity of the solvent can also influence conformational preference.

| Compound Type | Solvent | Preferred Dihedral Angle (O=C-C-X) | Reference |

| α-Chloroacetophenone | Gas Phase | ~110° | beilstein-journals.org |

| α-Bromoacetophenone | Gas Phase | ~110° | beilstein-journals.org |

| α-Fluoroacetophenone | Gas Phase | ~140° | beilstein-journals.org |

| α-Fluoroacetophenone | Ethanol | ~0° (cis) | beilstein-journals.org |

This table summarizes findings for related acetophenones to infer the likely conformational behavior of 4'-Bromo-2',6'-difluorophenacyl chloride.

Intermolecular interactions are also critical to understanding the compound's behavior in condensed phases. The halogen atoms (Br, F, Cl) can participate in various noncovalent interactions, including halogen bonding and hydrogen bonding. nih.govmdpi.commdpi.com The electron-rich regions of the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net The fluorinated and brominated aromatic ring can engage in stacking interactions with other aromatic systems. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the molecular electrostatic potential (MEP) can be used to identify and characterize these weak but significant interactions that govern crystal packing and molecular recognition. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The efficient and sustainable synthesis of 4'-Bromo-2',6'-difluorophenacyl chloride is a prerequisite for its widespread investigation and application. Future research is expected to focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of modern, environmentally conscious chemistry.

Green Chemistry Approaches

Traditional syntheses of phenacyl halides often involve harsh reagents and solvents. A key future direction is the adoption of green chemistry principles. Research could explore the synthesis starting from 4-bromo-2,6-difluoroacetophenone, which itself could be synthesized via a Friedel-Crafts acylation of a suitable precursor like 1-bromo-3,5-difluorobenzene (B42898). The subsequent α-chlorination step is a prime target for green innovation.

Potential green methodologies to be investigated include:

Biocatalysis : The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has shown promise in accelerating reactions involving phenacyl halides, potentially offering a milder and more selective route. researchgate.net

Aqueous Media : Developing methods that utilize water as a solvent would significantly improve the environmental profile of the synthesis. Research into K₂S₂O₈-mediated reactions in water, which has been successful for synthesizing phenacyl bromides from styrenes, could be adapted for the chlorination of the corresponding acetophenone (B1666503). researchgate.netrsc.org

Safer Chlorinating Agents : Moving away from hazardous reagents like elemental chlorine is crucial. Future studies will likely focus on alternatives such as N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which are solid, easier to handle, and generate less toxic byproducts. researchgate.net

Catalytic Methods for Enhanced Efficiency

To improve reaction rates, selectivity, and atom economy, the development of novel catalytic systems is a significant area of interest. Catalysis can lower the energy barrier for the α-chlorination of the precursor acetophenone and minimize side reactions, such as polychlorination or aromatic ring halogenation.

Emerging catalytic strategies could include:

Photocatalysis : Photoexcited aryl ketones can themselves catalyze the C(sp³)–H chlorination using NCS under visible light from sources like a household compact fluorescent lamp. nih.gov This method offers excellent control and avoids the need for external metal catalysts.

Micellar Catalysis : The use of surfactants to form micelles in aqueous solutions can create microenvironments that accelerate reaction rates. The chlorination of acetophenone with agents like chloramine-T has been shown to be significantly catalyzed by detergents, a principle that could be applied here. ias.ac.inias.ac.in

Lewis Acid Catalysis : Mild and efficient α-chlorination of ketones has been achieved using acetyl chloride as the chlorine source in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org This method is highly chemo- and regioselective, making it an attractive option for further investigation with the specific substrate.

| Synthetic Approach | Key Features | Potential Reagents/Catalysts |

| Green Chemistry | Reduced environmental impact, safer reagents, milder conditions. | Baker's yeast, Water (as solvent), N-chlorosuccinimide (NCS). |

| Catalytic Methods | Enhanced efficiency, high selectivity, lower energy consumption. | Photo-excited ketones, Micellar catalysts (e.g., with Chloramine-T), Ceric Ammonium Nitrate (CAN). |

Exploration of Undiscovered Reactivity Patterns

The multifunctionality of 4'-Bromo-2',6'-difluorophenacyl chloride makes it a fertile ground for discovering new chemical transformations. Modern synthetic techniques like photoredox catalysis and electrochemistry are particularly well-suited to unlock its latent reactivity.

Photoredox Catalysis with Phenacyl Halides

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-based transformations under exceptionally mild conditions. Phenacyl halides are known to be excellent precursors for generating α-carbonyl radicals upon single-electron reduction by an excited photocatalyst. frontiersin.orgresearchgate.net

Future research on 4'-Bromo-2',6'-difluorophenacyl chloride in this context could focus on:

Radical Generation and Trapping : Investigating the single-electron reduction of the C-Cl bond to generate a 4-bromo-2,6-difluorophenacyl radical. This highly reactive intermediate could be trapped by a variety of radical acceptors, such as alkenes or arenes, to form new C-C bonds. The strong electron-withdrawing nature of the difluorinated ring is expected to influence the reduction potential and subsequent reactivity. nih.govuliege.be

Dual Catalytic Cycles : The presence of both a phenacyl chloride and an aryl bromide moiety allows for the design of dual catalytic systems. For instance, a photoredox cycle could generate the phenacyl radical while a separate palladium catalytic cycle activates the C-Br bond for cross-coupling, enabling complex, one-pot transformations.

Electrochemistry in Transformations

Organic electrochemistry offers a reagent-free method for oxidation and reduction, providing a powerful and sustainable tool for synthesis. The electrochemical reduction of organohalides is a well-established process. researchgate.net

For 4'-Bromo-2',6'-difluorophenacyl chloride, electrochemical studies could reveal:

Selective Bond Cleavage : By carefully controlling the applied cathode potential, it may be possible to selectively cleave either the aliphatic C-Cl bond or the aromatic C-Br bond. The phenacyl chloride moiety is generally more easily reduced than the aryl bromide, which would allow for selective generation of the enolate or phenacyl radical. At more negative potentials, reduction of the aryl bromide could occur.

Reductive Coupling Reactions : The electrochemical generation of radical or anionic intermediates from the reduction of the C-Cl bond could lead to dimerization, forming substituted 1,4-diketones. researchgate.net Alternatively, in the presence of electrophiles, these intermediates could be trapped to form new functionalized ketones.

Advanced Materials and Polymer Applications (Synthetic Aspects)

The unique structural features of 4'-Bromo-2',6'-difluorophenacyl chloride make it a valuable monomer or initiator for the synthesis of specialty polymers and advanced materials. The presence of fluorine and bromine atoms can impart desirable properties such as thermal stability, flame retardancy, hydrophobicity, and specific electronic characteristics.

Synthetic Applications in Polymer Science

Photoinitiator for Radical Polymerization : Phenacyl bromide has been demonstrated to act as a Norrish Type I photoinitiator, cleaving upon UV irradiation to generate a bromine radical and a phenacyl radical, both of which can initiate polymerization. frontiersin.orgresearchgate.net This process yields polymers with a bromine atom at one chain end. It is highly probable that 4'-Bromo-2',6'-difluorophenacyl chloride could function similarly, serving as a photoinitiator that simultaneously installs the 4-bromo-2,6-difluorophenyl group at the polymer chain terminus. This terminal group can then be used for subsequent modifications, such as block copolymer synthesis or surface grafting.

Building Block for Functional Polymers : Polyfluoroarenes are important components in materials science, used in the synthesis of liquid crystals and functional polymers. mdpi.com The 4-bromo-2,6-difluorobenzoyl moiety can be incorporated into polymer backbones or as a pendant group. The bromine atom provides a convenient handle for post-polymerization modification via cross-coupling reactions, allowing for the tuning of material properties.

Terminating Agent in Ring-Opening Polymerization : Acyl chlorides are effective for terminating "living" anionic or coordination ring-opening polymerizations. mdpi.com Reacting the living polymer chain end with 4'-Bromo-2',6'-difluorophenacyl chloride would yield a polymer chain capped with the bromo-difluoro-phenacyl group, providing a route to highly functionalized biodegradable polymers like polyesters or polycarbonates.

| Application Area | Synthetic Role of Compound | Resulting Material/Feature |

| Photopolymerization | Norrish Type I Photoinitiator | Chain-end functionalized polymers with terminal bromo-difluoro-phenyl groups. |

| Functional Polymers | Monomer or Building Block | Polymers with enhanced thermal stability, hydrophobicity, and modifiable sites (C-Br bond). |

| Biodegradable Polymers | Terminating Agent for ROP | End-capped polyesters/polycarbonates with tailored functionality for advanced applications. |

Precursors for Functional Polymers

The incorporation of 4'-Bromo-2',6'-difluorophenacyl chloride into polymer backbones or as pendant groups is a promising strategy for the development of functional polymers with tailored properties. The reactivity of the phenacyl chloride moiety allows for its integration into various polymer architectures through different polymerization techniques.

One potential route is through the chemical modification of existing polymers that contain nucleophilic functional groups. For instance, polymers with hydroxyl, amino, or thiol groups can react with the α-chloro ketone of 4'-Bromo-2',6'-difluorophenacyl chloride to form stable ether, amine, or thioether linkages, respectively. This post-polymerization modification strategy offers a straightforward method to introduce the bromo-difluoro-phenyl group into a wide range of commodity and specialty polymers.

Furthermore, the bromine atom on the aromatic ring serves as a valuable handle for subsequent polymer functionalization or for the synthesis of well-defined polymer architectures. It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the grafting of other functional molecules or polymer chains. This opens up possibilities for creating complex polymer structures like graft copolymers and hyperbranched polymers.

The presence of the difluorophenyl group is anticipated to impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. The strong electron-withdrawing nature of the fluorine atoms can influence the polymer's electronic properties, making these materials potentially suitable for applications in organic electronics.

Table 1: Potential Polymerization Strategies and Resulting Functional Polymers

| Polymerization/Modification Strategy | Reactive Site on Monomer | Potential Functional Polymer Type | Key Features and Potential Applications |

| Post-polymerization Modification | α-chloro ketone | Functionalized commodity polymers | Introduction of bromo-difluoro-phenyl group for tailored properties. |

| Cross-coupling Reactions (e.g., Suzuki) | Bromine atom | Graft copolymers, conjugated polymers | Controlled architecture, potential for optoelectronic applications. |

| Polycondensation Reactions | α-chloro ketone (after conversion) | Polyesters, Polyamides | High-performance polymers with enhanced thermal stability. |

Integration into Smart Materials

Smart materials, which respond to external stimuli such as light, temperature, or pH, are at the forefront of materials science research. The unique combination of functional groups in 4'-Bromo-2',6'-difluorophenacyl chloride makes it an attractive building block for the design of novel smart materials.

The α-chloro ketone functionality can be utilized to link the molecule to polymer chains that exhibit stimuli-responsive behavior. For example, it can be attached to temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). The resulting material could exhibit a lower critical solution temperature (LCST) behavior, where the polymer undergoes a reversible phase transition from a soluble to an insoluble state upon a change in temperature.

Moreover, the bromo-difluoro-phenyl moiety can be exploited to introduce photo-responsive or redox-active units. The bromine atom can be a precursor for the introduction of photochromic molecules, such as azobenzenes or spiropyrans, which undergo reversible isomerization upon irradiation with light of specific wavelengths. This would enable the creation of materials that can change their properties, such as color or shape, in response to light.

The integration of 4'-Bromo-2',6'-difluorophenacyl chloride into hydrogels or other soft materials could also lead to the development of smart drug delivery systems. The stimuli-responsive nature of the material could be used to trigger the release of an encapsulated drug in a controlled manner at a specific site in the body.

Bio-relevant Molecule Synthesis (Focus on Synthetic Strategy)

The synthesis of complex, biologically active molecules often requires building blocks with multiple, orthogonally reactive functional groups. 4'-Bromo-2',6'-difluorophenacyl chloride fits this description and holds potential for the stereoselective synthesis of chiral derivatives and the incorporation into analogues of complex natural products.

Stereoselective Synthesis of Chiral Derivatives

The carbonyl group of the phenacyl chloride moiety is a key site for stereoselective transformations. Asymmetric reduction of the ketone can lead to the formation of chiral α-chloro-β-hydroxy compounds, which are valuable intermediates in organic synthesis. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Furthermore, the α-chloro ketone can participate in stereoselective aldol (B89426) reactions. For example, Mukaiyama aldol reactions with silyl (B83357) enol ethers in the presence of a chiral Lewis acid catalyst could provide access to β-hydroxy-α-chloro ketones with high diastereoselectivity and enantioselectivity. These products can then be further elaborated into a variety of chiral molecules.

The use of chiral auxiliaries attached to a precursor of the phenacyl chloride could also be a viable strategy. By temporarily incorporating a chiral molecule, it is possible to direct the stereochemical outcome of reactions at or near the ketone functionality. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The versatility of α-haloketones as building blocks suggests that 4'-Bromo-2',6'-difluorophenacyl chloride could be a precursor for the synthesis of chiral HIV protease inhibitors and other medicinally important compounds.

Incorporation into Complex Natural Product Analogues

Natural products often possess complex molecular architectures and potent biological activities. The synthesis of natural product analogues is a common strategy in medicinal chemistry to improve their pharmacological properties or to simplify their synthesis. The structural features of 4'-Bromo-2',6'-difluorophenacyl chloride make it an interesting building block for the synthesis of such analogues.